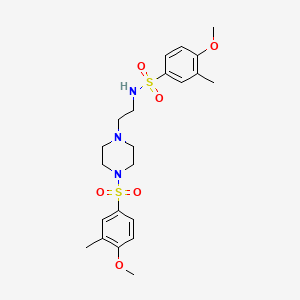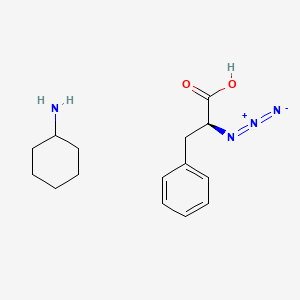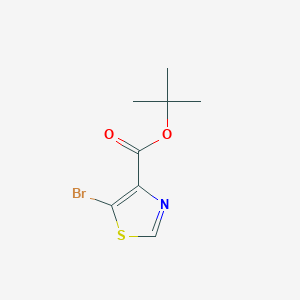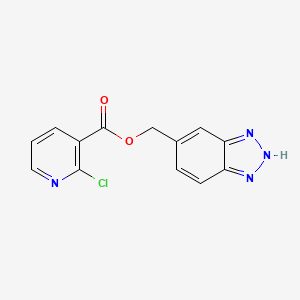
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C17H19F3O3S. It is also known as 4-(1-Adamantyl)phenol triflate and 4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl 1,1,1-trifluoromethanesulfonate . This compound is characterized by the presence of an adamantane group attached to a phenyl ring, which is further connected to a trifluoromethanesulfonate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(Adamantan-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent decomposition of the reactants and to ensure a high yield of the desired product.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale at which it is produced. the general principles of organic synthesis, such as the use of high-purity starting materials and controlled reaction conditions, would apply to its industrial production.
Análisis De Reacciones Químicas
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The adamantane group can be oxidized to form adamantanone derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these oxidations.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives. Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically used for these reductions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized adamantane derivatives, while oxidation and reduction reactions can modify the adamantane and phenyl groups, respectively .
Aplicaciones Científicas De Investigación
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: It has potential applications in drug discovery and development, particularly in the design of antiviral and anticancer agents. The adamantane group is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is primarily related to its ability to act as a substrate or inhibitor in various chemical and biological processes. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The adamantane moiety provides steric bulk and hydrophobicity, which can influence the binding interactions with molecular targets such as enzymes and receptors .
Comparación Con Compuestos Similares
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-(Adamantan-1-yl)phenol: This compound lacks the trifluoromethanesulfonate group and is less reactive in nucleophilic substitution reactions.
4-(Adamantan-1-yl)benzoic acid: This compound has a carboxylic acid group instead of the trifluoromethanesulfonate group, which affects its reactivity and solubility.
1-Adamantyl trifluoromethanesulfonate: This compound has the trifluoromethanesulfonate group directly attached to the adamantane moiety, which alters its steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of the adamantane and trifluoromethanesulfonate groups, which provides a balance of reactivity and stability that is valuable in various scientific applications.
Propiedades
IUPAC Name |
[4-(1-adamantyl)phenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDWLVJOHAMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)
![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)
![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)

![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)

![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)
![N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)
